molecular formula C9H16 B1606801 1-Isopropyl-1-cyclohexene CAS No. 4292-04-0

1-Isopropyl-1-cyclohexene

Cat. No.: B1606801
CAS No.: 4292-04-0
M. Wt: 124.22 g/mol
InChI Key: ZYMCVIZKLGUPBG-UHFFFAOYSA-N
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Description

1-Isopropyl-1-cyclohexene is an organic compound with the molecular formula C₉H₁₆. It is a derivative of cyclohexene, where one hydrogen atom is replaced by an isopropyl group. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1-cyclohexene can be synthesized through several methods. One common method involves the alkylation of cyclohexene with isopropyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, this compound is often produced through catalytic hydrogenation of isopropylcyclohexane. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1-cyclohexene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-isopropylcyclohexanol using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to isopropylcyclohexane using hydrogen gas in the presence of a metal catalyst.

    Substitution: It can undergo electrophilic substitution reactions, such as halogenation, where the isopropyl group is replaced by a halogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: 1-Isopropylcyclohexanol.

    Reduction: Isopropylcyclohexane.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1-Isopropyl-1-cyclohexene is used in various scientific research applications, including:

    Chemistry: As a starting material for the synthesis of more complex organic compounds.

    Biology: In studies involving the interaction of organic molecules with biological systems.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Isopropyl-1-cyclohexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate, which is then hydrolyzed to form the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

1-Isopropyl-1-cyclohexene can be compared with other similar compounds, such as:

    Cyclohexene: Lacks the isopropyl group, making it less sterically hindered.

    1-Methyl-1-cyclohexene: Has a methyl group instead of an isopropyl group, leading to different reactivity and steric effects.

    1-Ethyl-1-cyclohexene: Contains an ethyl group, which affects its chemical properties and reactivity.

The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

1-propan-2-ylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-8(2)9-6-4-3-5-7-9/h6,8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMCVIZKLGUPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334557
Record name 1-Isopropyl-1-cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4292-04-0
Record name 1-Isopropyl-1-cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Isopropyl-1-cyclohexene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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